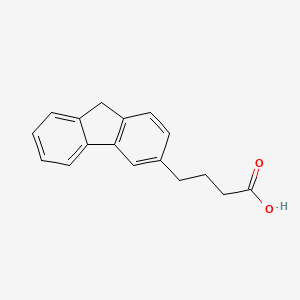

4-(9H-fluoren-3-yl)butanoic acid

Description

Contextualization within Fluorene (B118485) Chemistry and Polycyclic Aromatic Hydrocarbon Derivatives

Fluorene is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene (B151609) rings fused to a central five-membered ring. medchemexpress.comepa.govnih.gov PAHs are a large group of organic compounds that are often studied for their applications in materials science and their presence in the environment due to incomplete combustion of organic materials like coal and oil. epa.govtpsgc-pwgsc.gc.ca Fluorene itself is a precursor to a variety of other compounds and is used in the manufacturing of dyes, plastics, and pesticides. medchemexpress.comepa.gov

The fluorene scaffold offers several advantages in the design of new molecules, including:

Rigidity: The fused ring system provides a rigid and planar structure.

Photophysical Properties: Fluorene and its derivatives are known for their distinct photophysical properties, such as fluorescence. researchgate.net

Functionalization: The fluorene ring can be easily functionalized at several positions, allowing for the tuning of its electronic and physical properties. researchgate.net

4-(9H-fluoren-3-yl)butanoic acid is a derivative of fluorene, placing it within the broader class of fluorene-based materials. These materials are of significant interest for their potential applications in organic optoelectronic devices and chemical sensors due to their advantageous properties. tue.nl

Significance of Butanoic Acid Moiety in Organic Synthesis and Functional Molecules

Butanoic acid, also known as butyric acid, is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH. wikipedia.org The carboxylic acid functional group (-COOH) is a key feature of butanoic acid, allowing it to participate in a variety of chemical reactions. turito.comyoutube.comyoutube.com

The butanoic acid moiety in this compound provides a reactive handle for further chemical modifications. The carboxylic acid group can be converted into other functional groups, such as esters, amides, and alcohols, through standard organic reactions. This versatility makes the butanoic acid portion of the molecule a crucial element for its use as a building block in the synthesis of more complex structures. turito.com

Rationale for Comprehensive Research on Fluorene-Substituted Butanoic Acid Scaffolds

The combination of a fluorene core and a butanoic acid side chain in a single molecule creates a scaffold with unique properties and potential applications. Research into fluorene-substituted butanoic acids is driven by the desire to:

Develop new functional materials: The rigid and photoactive fluorene unit can be incorporated into polymers and other materials, while the butanoic acid group can be used to tune the material's properties or to link it to other molecules.

Synthesize novel pharmaceutical compounds: The fluorene scaffold is a privileged structure in medicinal chemistry, and the butanoic acid moiety can be used to improve a drug's solubility or to attach it to a targeting group. rug.nl

Explore fundamental chemical principles: Studying the synthesis and reactivity of these molecules can provide insights into the interplay between the electronic properties of the fluorene ring and the reactivity of the carboxylic acid group. researchgate.net

Overview of Research Trajectories and Interdisciplinary Relevance

Research on this compound and related compounds is an active and interdisciplinary field. Key research areas include:

Organic Synthesis: Developing efficient and selective methods for the synthesis of fluorene-substituted butanoic acids is a primary focus. The Suzuki-Miyaura cross-coupling reaction is a commonly used method for this purpose.

Materials Science: Researchers are exploring the use of these compounds in the creation of new polymers, organic light-emitting diodes (OLEDs), and other advanced materials. tue.nl

Medicinal Chemistry: The potential biological activities of fluorene-substituted butanoic acids are being investigated, with a focus on developing new therapeutic agents. medchemexpress.comresearchgate.net

The interdisciplinary nature of this research highlights the importance of collaboration between chemists, materials scientists, and biologists to fully realize the potential of these versatile molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.3 g/mol |

| Purity | ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like THF and dioxane |

Table 2: Common Synthetic Methods for this compound

| Method | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a fluorenyl boronic acid with a halogenated butanoic acid derivative. |

| Friedel-Crafts Acylation | Acylation of fluorene followed by side-chain modification to introduce the butanoic acid moiety. |

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17(19)7-3-4-12-8-9-14-11-13-5-1-2-6-15(13)16(14)10-12/h1-2,5-6,8-10H,3-4,7,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMADNJOXXYWVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CCCC(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 4 9h Fluoren 3 Yl Butanoic Acid

Direct Carbon-Carbon Bond Formation Strategies

Several methods facilitate the direct formation of the C-C bond between the fluorene (B118485) and butanoic acid moieties.

Friedel-Crafts Acylation and Subsequent Reductions

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic compounds. sigmaaldrich.comorganic-chemistry.org In the context of synthesizing 4-(9H-fluoren-3-yl)butanoic acid, this strategy typically involves the reaction of fluorene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgruc.dkbeilstein-journals.org This reaction forms 4-oxo-4-(9H-fluoren-2-yl)butanoic acid, which can then be reduced to the desired product. The acylation of fluorene predominantly occurs at the C2 and C7 positions due to the electronic properties of the fluorene ring system. ruc.dk Subsequent reduction of the keto group can be achieved using methods like the Clemmensen or Wolff-Kishner reduction to yield the final butanoic acid derivative.

| Reaction | Reagents | Key Features |

| Friedel-Crafts Acylation | Fluorene, Succinic Anhydride, AlCl₃ | Forms an intermediate keto-acid. |

| Reduction | e.g., Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Reduces the ketone to a methylene (B1212753) group. |

Organometallic Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit of organometallic cross-coupling reactions that are highly effective for constructing C-C bonds. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govnih.govresearchgate.netresearchgate.net For the synthesis of this compound, this could involve coupling a fluorenylboronic acid derivative with a 4-halobutanoic acid ester, followed by hydrolysis of the ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Mechanochemical Suzuki polymerization has also been reported for creating polyfluorene derivatives. tandfonline.com

Heck Coupling: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.comwikipedia.orgorganic-chemistry.orgchim.itnih.gov A potential route would be the reaction of a 3-halofluorene with an ester of 3-butenoic acid, followed by reduction of the resulting double bond and hydrolysis of the ester.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. nih.govwikipedia.orgorganic-chemistry.orgarkat-usa.orgresearchgate.net A 3-fluorenyl Grignard reagent could be coupled with a 4-halobutanoic acid derivative. This method is advantageous due to the direct use of Grignard reagents, which can be prepared from the corresponding halides. organic-chemistry.org

| Coupling Reaction | Key Reactants | Catalyst | Advantages |

| Suzuki | Fluorenylboronic acid + 4-halobutanoate | Palladium | Mild conditions, high functional group tolerance. nih.gov |

| Heck | 3-Halofluorene + 3-butenoate ester | Palladium | Forms a C=C bond that can be reduced. mdpi.comwikipedia.org |

| Kumada | 3-Fluorenyl Grignard + 4-halobutanoate | Nickel or Palladium | Direct use of readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

Direct Alkylation and Acylation of Fluorene at the 3-Position

Directly alkylating or acylating the fluorene ring at the C3 position is another potential strategy. The acidity of the C9 protons of fluorene (pKa ≈ 22.6 in DMSO) makes the 9-position particularly susceptible to alkylation. wikipedia.org However, achieving selective substitution at the C3 position often requires specific directing groups or reaction conditions. While methods for the alkylation of fluorene at the 9-position are well-established, nih.govrsc.orgsci-hub.seresearchgate.netresearchgate.net selective C3-alkylation with a butanoic acid precursor is more challenging and less commonly reported. Friedel-Crafts acylation, as previously discussed, generally favors the 2- and 7-positions. ruc.dk

Multi-Step Synthetic Sequences from Precursor Compounds

Construction of the Butanoic Acid Chain on a Fluorene Scaffold

An alternative to directly coupling the two main fragments is to start with a functionalized fluorene precursor and build the butanoic acid chain in a stepwise manner. For instance, one could begin with 3-bromofluorene. This could be converted to 3-fluorenecarboxaldehyde via a Vilsmeier-Haack reaction or similar formylation methods. The aldehyde can then undergo a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester containing a two-carbon unit, followed by further chain extension and functional group manipulations to arrive at the butanoic acid side chain. Another approach involves the reaction of a fluorenyl anion with a suitable electrophile, such as γ-butyrolactone, although this would likely occur at the more acidic C9 position.

Annulation Strategies for Fluorene Ring Formation with Butanoic Acid Precursors

The formation of the fluorene ring system from a non-fluorene precursor that already contains a butanoic acid chain represents a sophisticated approach to the synthesis of this compound. These annulation strategies typically involve intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) or diphenylmethane (B89790) derivatives.

One plausible strategy is the intramolecular Friedel-Crafts alkylation of a suitably designed biphenyl precursor. This approach would commence with a biphenyl derivative possessing a butanoic acid ester group at the 3-position of one phenyl ring and an activatable group, such as a hydroxymethyl or halomethyl group, on the other ring. Under acidic conditions, this group can generate a carbocation that then attacks the adjacent phenyl ring to form the five-membered ring characteristic of the fluorene scaffold. The use of a Lewis acid or a strong Brønsted acid like trifluoroacetic acid can facilitate this cyclization. nih.gov

Another powerful method is palladium-catalyzed intramolecular C-H activation . researchgate.netthieme-connect.comresearchgate.net This strategy would involve a precursor such as a 2-arylbenzyl derivative where one of the aryl rings is substituted with the butanoic acid ester. The palladium catalyst facilitates the direct coupling of a C-H bond on one aryl ring with a C-X (where X is a halide or triflate) or another C-H bond on the other ring, leading to the formation of the fluorene structure. researchgate.netthieme-connect.com This method offers high efficiency and functional group tolerance. For instance, a 2-(halophenyl)phenylacetic acid derivative could be envisioned as a precursor, which upon intramolecular coupling would form the fluorene ring. Subsequent chain extension of the acetic acid moiety would be required to yield the final butanoic acid derivative.

A conceptual synthetic pathway could involve the following steps:

Synthesis of a substituted biphenyl or diphenylmethane precursor bearing a protected butanoic acid or a suitable precursor group.

An intramolecular cyclization reaction, such as Friedel-Crafts alkylation or a palladium-catalyzed C-H activation, to construct the fluorene ring.

Deprotection or modification of the side chain to yield the final this compound.

While direct examples for the synthesis of this compound via these annulation strategies are not extensively reported in the literature, the principles are well-established for the synthesis of various fluorene derivatives and can be logically extended to this specific target molecule. researchgate.nethanspub.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in widely used methods like the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a fluorene boronic acid or ester with a 4-halobutanoic acid derivative. nih.govnih.govnsf.gov

Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. The selection of the phosphine (B1218219) ligand, for example, can significantly impact the catalytic activity. acs.org Sterically hindered and electron-rich ligands often promote the oxidative addition and reductive elimination steps in the catalytic cycle. acs.org

Below is a data table summarizing the influence of various reaction parameters on the Suzuki-Miyaura coupling for the synthesis of arylbutanoic acids, which can be applied to the synthesis of this compound.

| Parameter | Options | General Effect on Yield and Selectivity |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on the specific substrates and ligands. Pre-catalysts can offer higher stability and activity. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Electron-rich and bulky phosphine ligands generally enhance reaction rates and yields, especially for less reactive substrates. acs.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base are critical. Cs₂CO₃ is often effective for challenging couplings. |

| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are common. The choice can influence reaction rate and product solubility. |

| Temperature | 50-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition. nih.gov |

| Catalyst Loading | 0.5-5 mol% | Lowering catalyst loading is desirable for cost and environmental reasons, but may require longer reaction times or more active catalyst systems. nih.gov |

Systematic screening of these parameters, often employing design of experiment (DoE) methodologies, can lead to a highly optimized process with improved yield and purity of the final product. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. A primary focus is the replacement of hazardous and environmentally persistent solvents with greener alternatives. nih.govnih.govresearchgate.net

In the context of the Suzuki-Miyaura coupling, traditional solvents like toluene and dioxane can be substituted with more benign options. Recent research has highlighted the efficacy of bio-derived solvents such as Cyrene™, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and tert-amyl alcohol for various cross-coupling reactions. nih.govresearchgate.netresearchgate.netfigshare.com These solvents are often biodegradable and have a lower toxicity profile.

The use of nickel catalysts as a more abundant and less expensive alternative to palladium is another area of active research in green cross-coupling chemistry. nih.govnih.govresearchgate.net Nickel catalysts have shown high efficiency in Suzuki-Miyaura couplings, including those performed in green solvents. nih.govresearchgate.net

The following table outlines potential green chemistry modifications for the synthesis of this compound.

| Green Chemistry Principle | Conventional Approach | Green Alternative | Potential Benefits |

| Safer Solvents | Toluene, Dioxane | Cyrene™, 2-MeTHF, tert-amyl alcohol, water | Reduced toxicity, improved biodegradability, derived from renewable resources. nih.govnih.govresearchgate.netfigshare.com |

| Catalyst Choice | Palladium-based catalysts | Nickel-based catalysts | Lower cost, greater abundance of nickel compared to palladium. nih.govnih.govresearchgate.net |

| Energy Efficiency | High-temperature reactions | Room temperature reactions with highly active catalysts | Reduced energy consumption and environmental footprint. thieme-connect.com |

| Waste Reduction | Stoichiometric reagents | Catalytic reactions, one-pot syntheses | Higher atom economy, less waste generation. |

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable, safer, and cost-effective without compromising on yield or purity.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 9h Fluoren 3 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 4-(9H-fluoren-3-yl)butanoic acid, offering granular details about the proton and carbon environments within the molecule.

Proton (¹H) NMR for Chemical Environment and Connectivity

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the protons of the fluorenyl core and the butanoic acid side chain. The aromatic region is expected to show a complex multiplet pattern for the fluorenyl protons, typically resonating between δ 7.2 and 7.8 ppm. The specific chemical shifts and coupling constants of these protons are dictated by their position on the fluorene (B118485) ring system.

The aliphatic protons of the butanoic acid chain would exhibit characteristic signals in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carboxyl group (α-CH₂) is expected to appear as a triplet around δ 2.3–2.6 ppm. The other two methylene groups (β-CH₂ and γ-CH₂) would likely resonate as multiplets in the range of δ 1.6–2.4 ppm. The acidic proton of the carboxylic acid would present as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, the exact position being dependent on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Fluorenyl-H (aromatic) | 7.2 - 7.8 | Multiplet |

| Fluorene-CH₂ | ~3.9 | Singlet |

| -CH₂-COOH (α) | 2.3 - 2.6 | Triplet |

| -CH₂- (β) | 1.8 - 2.2 | Multiplet |

| Ar-CH₂- (γ) | 2.6 - 2.9 | Triplet |

| -COOH | >10 | Broad Singlet |

Note: The predicted values are based on general chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic resonance expected in the δ 170–175 ppm region. The sp²-hybridized carbons of the fluorenyl moiety would generate a cluster of signals in the aromatic region, typically between δ 120 and 145 ppm. The unique chemical environment of each carbon atom in the fluorene ring system will result in a distinct signal, allowing for detailed structural assignment.

The aliphatic carbons of the butanoic acid chain would be observed at higher field strengths. The carbon of the methylene group attached to the carboxyl group (α-C) is expected around δ 33-36 ppm, while the other methylene carbons (β-C and γ-C) would resonate at approximately δ 25-30 ppm. The methylene carbon of the fluorene ring itself is anticipated to appear around δ 37 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | 170 - 175 |

| Fluorenyl-C (Aromatic) | 120 - 145 |

| Fluorene-C H₂ | ~37 |

| -C H₂-COOH (α) | 33 - 36 |

| -C H₂- (β) | 25 - 30 |

| Ar-C H₂- (γ) | 28 - 32 |

Note: The predicted values are based on general chemical shift ranges for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the protons of the α, β, and γ methylene groups of the butanoic acid chain, confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton to its directly attached carbon atom. This is crucial for assigning the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for establishing the connection between the butanoic acid side chain and the fluorene ring. For example, correlations between the γ-protons of the butanoic acid chain and the carbons of the fluorene ring would definitively confirm the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₇H₁₆O₂. The expected monoisotopic mass can be calculated with high accuracy. For a related compound, 4-(9H-fluoren-3-yl)-4-oxobutanoic acid (C₁₇H₁₄O₃), the predicted monoisotopic mass for the [M+H]⁺ adduct is 267.10158 Da.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da for -COOH) and cleavages along the butanoic acid side chain. The stable fluorenyl cation would be a prominent fragment in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic fluorene ring.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹.

The presence of the aromatic fluorene system will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range can also provide information about the substitution pattern on the aromatic ring.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkane Chain | C-H Stretch | 2850 - 2960 |

Note: The predicted values are based on general IR absorption frequencies for the respective functional groups.

Advanced Chromatographic Separation Techniques

To ensure the purity of this compound and for its isolation from reaction mixtures, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. A common approach involves using a reverse-phase C18 column with a gradient elution system. A typical mobile phase could consist of a mixture of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would be programmed to gradually increase the proportion of the organic solvent to ensure the efficient separation of the target compound from any impurities or starting materials. The purity of the compound is typically expected to be ≥95%.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of Isomers

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used for determining the purity of synthesized batches and for the isolation of potential isomers.

Detailed Research Findings: The most common mode for analyzing aromatic carboxylic acids is reversed-phase (RP) HPLC. nih.gov In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used in conjunction with a polar mobile phase. For this compound, a typical mobile phase consists of a gradient mixture of water and acetonitrile, with a small amount of an acidifier like trifluoroacetic acid (TFA). The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with purity levels often expected to be above 95-98% for research-grade material.

Furthermore, HPLC is a powerful tool for separating isomers. The fluorene ring can be substituted at various positions, and the synthetic route to this compound could potentially yield positional isomers. Chiral HPLC, using a chiral stationary phase (CSP), could be employed to resolve enantiomers if a chiral center is introduced into the molecule, for instance, through modification of the butanoic acid side chain.

Table 1: Typical HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA | Elution of the analyte from the column. |

| Gradient | Linear gradient from low to high %B | To ensure elution of all components with good resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV-Vis Detector (e.g., at 254 nm or 265 nm) | The fluorene moiety is strongly UV-active, allowing for sensitive detection. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Introduction of the sample into the HPLC system. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS), offers a significant enhancement in both speed and sensitivity over conventional HPLC. nih.gov This hyphenated technique is ideal for high-throughput analysis and provides unambiguous identification of the analyte.

Detailed Research Findings: UPLC utilizes columns packed with sub-2 µm particles, which allows for much faster separations without sacrificing resolution. nih.gov When coupled with a mass spectrometer, typically via an electrospray ionization (ESI) source, it provides not only retention time data but also mass-to-charge ratio (m/z) information. For this compound (molar mass 252.31 g/mol ), ESI in negative ion mode would detect the deprotonated molecule [M-H]⁻ at m/z 251.3. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, can confirm the elemental composition with high accuracy. researchgate.net UPLC-MS/MS can be used for structural confirmation by analyzing the fragmentation pattern of the parent ion. nih.gov This rapid and highly specific analysis is invaluable for reaction monitoring, metabolite identification, and purity confirmation. nih.govbldpharm.com

Table 2: Illustrative UPLC-MS Parameters for Rapid Analysis

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Fast and high-resolution separation. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid is a volatile buffer compatible with MS. |

| Gradient | Rapid gradient (e.g., 2-3 minutes) | High-throughput analysis. |

| Flow Rate | 0.4-0.6 mL/min | Optimized for small particle size columns. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates ions for MS detection. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Provides mass accuracy and structural information (MS/MS). |

| Scan Range | m/z 50-500 | To detect the parent ion and potential fragments. |

Gas Chromatography with Specific Detectors for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile due to their polarity and hydrogen-bonding capacity. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile form. nih.gov

Detailed Research Findings: The most common derivatization method for carboxylic acids is silylation, which replaces the acidic proton of the carboxyl group with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this conversion. usherbrooke.canih.gov The resulting TMS ester of this compound is significantly more volatile and less polar, making it suitable for GC analysis. lmaleidykla.lt

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or HP-5). Detection can be achieved using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum and fragmentation pattern of the derivative. lmaleidykla.lt

Table 3: General GC-FID/MS Parameters for Volatile Derivatives

| Parameter | Value/Description | Purpose |

|---|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | To create a volatile trimethylsilyl (TMS) ester. |

| Reaction Conditions | Heating at 60-70 °C for 30-60 min | To ensure complete derivatization. |

| GC Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separation of the derivatized analyte from byproducts. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |

| Temperature Program | Ramped from ~100 °C to 300 °C | To elute the derivative with good peak shape. |

| Injector Temperature | ~280 °C | To ensure rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. iaea.org

Detailed Research Findings: To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined. youtube.com

Table 4: Key Parameters Determined by X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths | e.g., C-C, C-O, C=O (in Å) | Provides information about bonding and electronic structure. |

| Bond Angles | e.g., C-C-C, O-C=O (in °) | Defines the geometry around each atom. |

| Torsion Angles | e.g., C-C-C-C (in °) | Describes the conformation of flexible parts like the butanoic acid chain. |

| Intermolecular Interactions | Hydrogen bonds, π-π stacking | Explains the packing of molecules in the crystal and influences physical properties. |

Computational and Theoretical Investigations of 4 9h Fluoren 3 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO energy levels)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. biointerfaceresearch.com For butanoic acid derivatives, DFT methods like B3LYP with a 6-31+G(d) basis set are commonly employed to optimize molecular geometries and compute electronic parameters. biointerfaceresearch.com These calculations reveal crucial information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO and LUMO energy levels are fundamental in predicting a molecule's reactivity and electronic behavior. The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and the energy required for electronic excitation.

For similar π-conjugated systems, HOMO and LUMO energy levels can be estimated using cyclic voltammetry measurements and further explored with DFT calculations. beilstein-journals.org For instance, the ionization potentials (HOMO levels) for some related compounds have been determined to be around -5.20 eV to -5.22 eV. researchgate.net The spatial distribution of HOMO and LUMO orbitals indicates the regions of the molecule involved in electron donation and acceptance, respectively. These calculations are vital for understanding intramolecular charge transfer processes. biointerfaceresearch.combeilstein-journals.org

Table 1: Representative Theoretical Electronic Properties

| Parameter | Description | Typical Calculated Values for Similar Systems |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.20 to -5.22 eV researchgate.net |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Varies based on specific substitutions |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates molecular stability and excitation energy. | Dependent on HOMO and LUMO values |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies. u-szeged.hu

For molecules containing the fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, conformational features have been extensively studied. researchgate.net These studies reveal that the urethane (B1682113) amide bond in Fmoc-protected amino acids typically adopts a trans conformation. researchgate.net The orientation of the fluorenyl group relative to the urethane function is also predominantly trans. researchgate.net

Ab initio calculations can be used to generate a PES as a function of key torsion angles, providing a deeper understanding of the molecule's conformational preferences. u-szeged.huresearchgate.net This analysis helps to identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic properties, which are essential for the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method with DFT. biointerfaceresearch.com Good agreement between calculated and experimental values is frequently observed. biointerfaceresearch.com For butanoic acid and its derivatives, characteristic proton signals include those for the alkyl chain and any aromatic protons. docbrown.info Specifically, protons of the butanoic acid chain typically appear in the δ 1.6–2.6 ppm range, while fluorenyl protons are found in the aromatic region (δ 7.2–7.8 ppm). The carboxylic acid proton exhibits a characteristic downfield shift. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for Butanoic Acid Moiety

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂ adjacent to COOH | 2.3–2.6 |

| Other CH₂ | 1.6–1.8 |

| Alkyl CH₃ | ~0.9 docbrown.info |

IR Vibrational Frequencies: Theoretical calculations can also predict infrared (IR) vibrational frequencies. Harmonic vibrational frequency computations are used to confirm that the optimized geometry represents an energy minimum. biointerfaceresearch.com For carboxylic acids like butanoic acid, characteristic IR absorptions include a broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching vibration between 1725 and 1700 cm⁻¹. docbrown.info The presence of the fluorenyl group would introduce additional bands corresponding to aromatic C-H and C=C stretching vibrations.

Table 3: Predicted IR Vibrational Frequencies for Butanoic Acid Moiety

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) docbrown.info |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 docbrown.info |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solution. These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time.

Theoretical Studies on Intramolecular and Intermolecular Interactions

Theoretical methods are employed to study the various non-covalent interactions that govern the structure and function of molecules.

Intramolecular Interactions: Natural Bond Orbital (NBO) analysis is a powerful tool for identifying and quantifying intramolecular interactions, such as hydrogen bonds and hyperconjugative interactions. biointerfaceresearch.com These interactions play a significant role in determining the preferred conformation of the molecule.

Intermolecular Interactions: The fluorenyl group can participate in π-π stacking interactions, which are important for the formation of supramolecular structures. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers or extended hydrogen-bonded networks in the solid state and in solution. nih.gov Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in crystal structures. nih.gov

Structure-Activity/Property Relationship Predictions and Design Principles

Computational studies are invaluable for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure of 4-(9H-fluoren-3-yl)butanoic acid in silico and calculating relevant properties, researchers can develop design principles for new molecules with desired characteristics.

For instance, the fluorenyl group is known to facilitate binding to hydrophobic pockets in proteins. Computational docking studies can predict how derivatives of this compound might bind to specific biological targets. The electronic properties calculated through quantum chemistry can be correlated with observed activities, providing insights into the mechanism of action. This information guides the synthesis of new compounds with potentially improved efficacy or properties for applications in materials science or drug development. ncats.io

Applications of 4 9h Fluoren 3 Yl Butanoic Acid in Advanced Materials and Supramolecular Assemblies

Incorporation into Organic Electronic and Optoelectronic Materials

The favorable electronic and photophysical properties of the fluorene (B118485) moiety have led to its extensive investigation for use in organic electronic devices. Derivatives of 4-(9H-fluoren-3-yl)butanoic acid serve as key intermediates for creating functional polymers and small molecules tailored for specific optoelectronic applications.

Fluorene-based polymers are frequently used as the electron-donating material in the active layer of bulk heterojunction (BHJ) organic solar cells (OSCs). The this compound scaffold can be functionalized and polymerized, often through cross-coupling reactions like the Suzuki coupling, to create high-molecular-weight conjugated polymers. researchgate.net These polymers are blended with electron-accepting fullerene derivatives, such as researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PC₆₁BM) or researchgate.netresearchgate.net-phenyl-C71-butyric acid methyl ester (PC₇₁BM), to form the photoactive layer. researchgate.net

In a representative study, semiconducting copolymers incorporating fluorene units were synthesized via a Pd(0)-catalyzed Suzuki coupling polymerization. researchgate.net These polymers demonstrated good solubility in common organic solvents and high thermal stability, withstanding temperatures up to 350°C. researchgate.net The electronic properties of these polymers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned to optimize charge separation and transport when paired with an appropriate acceptor. researchgate.net The optical band-gap energy for one such fluorene-based copolymer was determined to be 1.89 eV. researchgate.net

The efficiency of these solar cells is highly dependent on the morphology of the polymer:acceptor blend and the weight ratio between the two components. Devices fabricated with a 1:2 weight ratio of a fluorene-based polymer to PC₇₁BM achieved a power conversion efficiency (PCE) of 1.22% under standard AM 1.5G illumination. researchgate.net

| Polymer:Acceptor Ratio | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Optical Band Gap (Eg) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| 1:1 | -5.31 eV | -3.42 eV | 1.89 eV | 0.68% |

| 1:2 | -5.31 eV | -3.42 eV | 1.89 eV | 1.22% |

The highly fluorescent nature of the fluorene core makes its derivatives, including those synthesized from this compound, prime candidates for emissive layers in organic light-emitting diodes (OLEDs). nih.gov The rigid structure helps to prevent concentration quenching, leading to efficient and bright emission.

In the realm of organic field-effect transistors (OFETs), the development of new organic semiconductors is crucial for achieving high performance, including high charge carrier mobility, large on/off current ratios, and operational stability. nih.govnih.gov Fluorene-based compounds are widely investigated as the active semiconductor layer in OFETs due to their excellent charge transport properties and good film-forming capabilities. rsc.orgresearchgate.net The butanoic acid chain can be modified to improve processability and influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. nih.gov The planar structure of the fluorene unit facilitates intermolecular π-π interactions, which are essential for charge hopping between molecules. researchgate.net

The electronic character of the fluorene unit can be systematically tuned, allowing it to function as either an electron donor or part of an electron acceptor in semiconducting systems. nih.govnih.gov When unsubstituted or functionalized with electron-donating groups, the fluorene moiety typically acts as a hole-transporting (p-type) or electron-donating material. researchgate.net This is the role it plays in the aforementioned organic solar cells. researchgate.net

Conversely, by attaching strong electron-withdrawing groups, the fluorene core can be transformed into an electron-transporting (n-type) or electron-accepting unit. rsc.org This versatility allows for the design of "donor-acceptor" (D-A) type copolymers and small molecules where fluorene can be either the D or A block. Furthermore, research has focused on developing fluorene-based bipolar charge transporting materials, which possess the ability to transport both holes and electrons within a single material. rsc.org These materials are particularly valuable for simplifying device architectures in OLEDs by combining charge transport functions into a single layer.

Development of Self-Assembled Monolayers (SAMs) for Interfacial Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. They are a powerful tool for interfacial engineering, allowing for precise control over the electronic properties and surface energy at the interfaces within a device. The structure of this compound is ideally suited for SAM formation. The carboxylic acid headgroup serves as a robust anchor, forming strong bonds with the surfaces of common transparent conductive oxides like indium tin oxide (ITO) or fluorine-doped tin oxide (FTO). acs.org

In high-performance inverted perovskite solar cells, SAMs are increasingly used as the hole-transport layer (HTL). nih.gov A fluorene-based SAM can create a more favorable energy alignment between the conductive electrode and the perovskite active layer, enhancing hole extraction and reducing charge recombination at the interface. nih.gov For example, a novel SAM material based on a fluorene-carbazole structure (4PACDF) was designed to improve upon traditional carbazole-based SAMs. nih.gov The extended conjugation provided by the fluorene unit resulted in a greater dipole moment and better energy level alignment with the perovskite layer. nih.gov This tailored interface led to a significant boost in device performance and stability. nih.gov Solar cells utilizing the fluorene-based SAM as the HTL achieved a remarkable power conversion efficiency of 25.38%. nih.gov

| SAM Material | Anchoring Group | Core Structure | Power Conversion Efficiency (PCE) | Stability (after 2000 hrs) |

|---|---|---|---|---|

| 4PACDF | Phosphonic Acid | Fluorene-Carbazole | 25.38% | 89% of initial PCE |

Design of Charge Transport Materials and Resistive Memory Devices

The ability of the fluorene unit to efficiently transport charge makes it a key component in materials designed for electronic memory. researchgate.net Fluorene-containing thin films have been used as the active layer in two-terminal resistive memory devices, also known as memristors. researchgate.net These devices exhibit resistive switching, where the resistance of the film can be electrically switched between a high-resistance state (HRS) and a low-resistance state (LRS). nih.gov

The mechanism of this switching in organic films often involves the formation and rupture of conductive filaments through the material. researchgate.net Materials based on fluorenone (a ketone derivative of fluorene) have demonstrated excellent non-volatile flash memory properties, with high ON/OFF ratios between the LRS and HRS, sometimes exceeding 10⁶. researchgate.net The electrical properties and memory behavior can be tuned by modifying the chemical structure of the fluorene-based molecule. researchgate.net The incorporation of this compound into polymers or molecular films provides a pathway to creating processable and effective materials for next-generation organic memory applications.

Supramolecular Chemistry and Non-Covalent Interactions for Material Design

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful strategy for creating complex, functional materials from the bottom up. This compound possesses distinct features that drive self-assembly.

π-π Stacking: The flat, aromatic surface of the fluorene core promotes intermolecular π-π stacking, a non-covalent interaction that encourages the molecules to stack on top of one another, facilitating charge transport.

Hydrogen Bonding: The terminal carboxylic acid group is a strong hydrogen bond donor and acceptor. This allows for the formation of predictable and stable hydrogen-bonded networks, such as carboxylic acid dimers, which can guide the assembly of molecules into one- or two-dimensional structures.

Surface Adsorption: The carboxylic acid group can be used to anchor the molecules onto a substrate, leading to the formation of ordered self-assembled monolayers, as discussed previously. acs.orgnih.gov

The interplay of these interactions allows for the design of materials with controlled nanostructures. For instance, the shape-controlled assembly of aromatic carboxylic acids on surfaces can lead to the formation of highly ordered monolayers and even complex structures like molecular nanotunnels, where one type of molecule forms a porous network that can host another. nih.gov This level of control is essential for fabricating the highly ordered films required for advanced electronic and optoelectronic devices.

Role of 4 9h Fluoren 3 Yl Butanoic Acid As a Building Block in Complex Organic Synthesis

Precursor for Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building amino acids. nih.gov They are of significant interest in medicinal chemistry for their role in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved stability, bioavailability, and receptor-binding affinity.

The fluorenyl group is the cornerstone of the widely used fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS). The Fmoc group is stable under acidic conditions but can be cleanly removed with a mild base, allowing for the sequential and controlled assembly of amino acids into complex peptide chains.

While 4-(9H-fluoren-3-yl)butanoic acid is not an amino acid itself, its fluorene (B118485) scaffold makes it an ideal starting point for generating analogues of Fmoc-protected amino acids. The butanoic acid chain can be functionalized, for instance, through stereoselective amination, to produce novel NPAAs. These custom-designed building blocks, incorporating the fluorenyl group, can then be used in peptide synthesis to introduce unique side chains or conformational constraints. This strategy allows for the creation of peptidomimetics with tailored biological activities. An example of a related building block is (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, which serves as a protected building block in peptide synthesis.

Table 1: Examples of Fmoc-Protected Amino Acid Building Blocks for Peptidomimetics

| Compound Name | CAS Number | Application |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid | - | Building block for the synthesis of peptides with modified backbones. |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloropyridin-3-yl)propanoic acid | 1241683-12-4 | Incorporation of non-natural, halogenated pyridine (B92270) moieties into peptides. bldpharm.com |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid | 205526-31-4 | Used to introduce highly fluorinated aromatic side chains into peptide structures. bldpharm.com |

Synthesis of Biologically Relevant Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals based on these scaffolds. nih.govmdpi.com this compound serves as a potential precursor for the synthesis of various biologically relevant heterocycles.

A key synthetic pathway involves the transformation of the butanoic acid into a 4-oxobutanoic acid intermediate. This 1,4-dicarbonyl equivalent is a classic precursor for the synthesis of five-membered heterocycles. For example, through a Paal-Knorr synthesis, the 4-oxobutanoic acid derivative can be condensed with ammonia (B1221849) or primary amines to construct a pyrrole (B145914) ring. The resulting N-substituted 2-(9H-fluoren-3-yl)-pyrrolidin-5-one can be further modified to yield highly functionalized pyrroles. These fluorenyl-substituted pyrroles are valuable intermediates for synthesizing more complex natural products and drug candidates, such as the lamellarin class of marine alkaloids. researchgate.net

Chemo- and Regioselective Synthesis of Complex Molecular Architectures

The controlled synthesis of complex molecules often hinges on achieving high chemo- and regioselectivity—the ability to direct a reaction to a specific functional group or position among many possibilities. The rigid structure of the fluorenyl group can play a crucial role in directing such selective transformations.

A pertinent example of this principle is demonstrated in the regioselective ring-opening of a related cyclic anhydride (B1165640), 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione. nih.gov When this anhydride reacts with an amine like p-fluoroaniline, two regioisomeric products are possible. Research has shown that the reaction's selectivity is highly dependent on temperature. When the reaction is conducted at room temperature, it proceeds with high regioselectivity, yielding predominantly a single isomer (β-succinamic acid) in 91% yield. nih.gov However, at elevated temperatures (55 °C), a mixture of both regioisomers is formed. nih.gov This temperature-controlled selectivity highlights how the fluorenyl scaffold can be exploited to direct reaction outcomes, a critical aspect in the assembly of complex molecular architectures.

Table 2: Regioselective Ring-Opening of a Fluorenyl-Substituted Anhydride

| Reactant | Reagent | Temperature | Outcome | Yield |

| 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione | p-Fluoroaniline | Room Temp. | Single regioisomer (β-succinamic acid) | 91% nih.gov |

| 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione | p-Fluoroaniline | 55 °C | Mixture of regioisomers | Not specified nih.gov |

Ligand Synthesis for Catalysis and Coordination Chemistry

Ligands are molecules that bind to a central metal atom to form a coordination complex, which is the basis of many industrial and laboratory catalysts. The electronic and steric properties of a ligand are paramount in determining the catalyst's activity, selectivity, and stability.

Following from the synthesis of pyrroles described in section 7.2, this compound can be considered an indirect precursor for novel ligands. Pyrrole rings are common components of multidentate ligands. For example, bis(pyrrolyl)methanes, which are typically synthesized via the acid-catalyzed condensation of two pyrrole units with an aldehyde or ketone, are effective ligands in coordination chemistry.

A fluorenyl-substituted pyrrole derived from this compound could be used to create new bis(pyrrolyl)methane ligands. The presence of the bulky and rigid 9H-fluorenyl group would create a well-defined steric pocket around the metal center. This steric hindrance can be advantageous in catalysis, for instance, by promoting asymmetric induction in enantioselective reactions or by stabilizing reactive catalytic species. Therefore, this compound provides an accessible route to ligands with unique structural features for applications in catalysis and coordination chemistry.

Future Research Directions and Unexplored Avenues for 4 9h Fluoren 3 Yl Butanoic Acid

Synthesis and Characterization of Stereoisomers and Functionalized Analogs

While the synthesis of racemic 4-(9H-fluoren-3-yl)butanoic acid is established, the preparation and study of its stereoisomers and functionalized analogs represent a significant and largely unexplored research area. The butanoic acid chain introduces a potential chiral center at the alpha- or beta-position upon substitution, opening the door to enantioselective synthesis and applications.

Future research in this area could focus on:

Enantioselective Synthesis: Developing catalytic asymmetric methods for the synthesis of chiral derivatives of this compound is a key objective. researchgate.net Strategies could involve asymmetric hydrogenation of unsaturated precursors or the use of chiral catalysts in the construction of the butanoic acid side chain.

Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques is crucial. This could involve classical methods like diastereomeric salt formation with chiral amines or enzymatic resolutions. nih.govmdpi.com High-performance liquid chromatography (HPLC) with chiral stationary phases would also be a valuable tool for both separation and analytical determination of enantiomeric excess. researchgate.net

Functionalization of the Fluorene (B118485) Core: The fluorene ring system offers multiple sites for functionalization (e.g., at the 2, 7, and 9 positions), allowing for the synthesis of a diverse library of analogs. researchgate.net Introducing electron-donating or electron-withdrawing groups could modulate the electronic and photophysical properties of the molecule.

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and nitriles, to create analogs with different chemical properties and potential applications.

| Analog Type | Potential Synthetic Strategy | Key Characterization Techniques | Potential Properties/Applications |

|---|---|---|---|

| Chiral Stereoisomers | Asymmetric catalysis, Chiral resolution | Chiral HPLC, Polarimetry, Circular Dichroism | Chiral ligands, Enantioselective sensors |

| Functionalized Fluorene Core | Electrophilic aromatic substitution, Cross-coupling reactions | NMR, Mass Spectrometry, UV-Vis and Fluorescence Spectroscopy | Tunable electronic and optical properties |

| Carboxylic Acid Derivatives | Standard functional group interconversions | IR Spectroscopy, NMR, Mass Spectrometry | Monomers for polymerization, Bio-conjugation |

Exploration of Novel Reaction Pathways and Catalytic Applications

Beyond the established Suzuki-Miyaura coupling for its synthesis, there is considerable scope for exploring novel reaction pathways involving this compound and its derivatives. The unique combination of a reactive aromatic system and a carboxylic acid functionality suggests potential applications in catalysis.

Future research directions include:

C-H Activation: Investigating the direct C-H functionalization of the fluorene core would provide more atom-economical synthetic routes to functionalized analogs.

Multicomponent Reactions: The use of this compound or its derivatives in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. rug.nl

Fluorene-Based Ligands: The fluorene moiety can be elaborated to create novel ligands for transition metal catalysis. The rigidity of the fluorene backbone can impart specific steric and electronic properties to the catalytic center, potentially leading to high selectivity and activity. researchgate.net

Organocatalysis: Chiral derivatives of this compound could be explored as organocatalysts for various asymmetric transformations.

Integration into Advanced Hybrid Materials and Nanocomposites

The intrinsic properties of the fluorene unit, such as its high thermal stability and fluorescence, make this compound an attractive building block for advanced materials. researchgate.net

Unexplored avenues in this domain include:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes this molecule an ideal candidate for use as an organic linker in the synthesis of MOFs. kent.ac.uk The fluorene unit would introduce porosity and potentially interesting photoluminescent properties to the resulting framework.

Coordination Polymers: Similar to MOFs, this compound could be used to construct coordination polymers with diverse topologies and functionalities. researchgate.netiaea.org

Polymer Synthesis: As a functionalized monomer, this compound could be incorporated into various polymer backbones, such as polyesters and polyamides. This could lead to the development of polymers with enhanced thermal stability, and tunable optical and electronic properties. researchgate.netmdpi.com

Nanocomposites: The molecule could be used to functionalize the surface of nanoparticles, such as silica (B1680970) or gold, to create novel hybrid materials. kent.ac.ukcore.ac.uk For instance, fluorene-doped silica nanoparticles have been investigated for bioimaging applications. mdpi.com The butanoic acid linker would provide a covalent attachment to the nanoparticle surface.

| Material Type | Role of this compound | Potential Fabrication Method | Potential Properties/Applications |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Solvothermal Synthesis | Gas storage, Catalysis, Sensing |

| Coordination Polymers | Ligand | Self-assembly | Luminescence, Magnetism |

| Functional Polymers | Monomer | Polycondensation | High-performance plastics, Organic electronics |

| Nanocomposites | Surface Modifier | Covalent attachment | Bioimaging, Drug delivery, Catalysis |

Development of High-Throughput Synthetic and Screening Methodologies

To fully explore the potential of this compound and its derivatives, the development of high-throughput synthesis and screening methods is essential. This would enable the rapid generation and evaluation of large libraries of compounds for various applications.

Future research should focus on:

Automated Synthesis: Implementing robotic systems for the automated synthesis of a library of functionalized analogs would significantly accelerate the discovery process. medium.comsciencedaily.com This could involve parallel synthesis techniques and flow chemistry.

High-Throughput Screening (HTS): Developing HTS assays to rapidly screen compound libraries for desired properties is crucial. For example, fluorescence-based assays could be used to identify compounds with interesting photophysical properties. nih.gov

Combinatorial Chemistry: Applying the principles of combinatorial chemistry to generate large and diverse libraries of fluorene-based compounds would expand the accessible chemical space.

In-depth Mechanistic Studies of its Chemical Transformations

A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is critical for optimizing existing methods and developing new ones. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into these mechanisms.

Areas for future investigation include:

Suzuki-Miyaura Coupling: While widely used, a detailed mechanistic study of the Suzuki-Miyaura coupling for the synthesis of 3-substituted fluorenes could lead to improved catalyst design and reaction conditions.

Electrophilic Aromatic Substitution: DFT calculations can be employed to predict the regioselectivity of electrophilic substitution reactions on the fluorene ring, guiding the synthesis of specific functionalized analogs.

Reactivity of the C9 Position: The acidity and reactivity of the C9 protons in 3-substituted fluorenes can be investigated computationally to understand how the butanoic acid chain influences the properties of this position. oup.com

Photophysical Processes: For fluorescent analogs, time-dependent DFT (TD-DFT) can be used to model the electronic transitions and understand the factors governing their absorption and emission properties. biointerfaceresearch.com

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (UV visualization).

- Avoid prolonged exposure to basic conditions to prevent Fmoc deprotection .

Basic: Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Confirm the presence of fluorenyl protons (δ 7.2–7.8 ppm, aromatic multiplet) and butanoic acid chain protons (δ 2.3–2.6 ppm, CH2; δ 1.6–1.8 ppm, CH2 adjacent to COOH) .

- 13C NMR : Identify carbonyl carbons (δ 170–175 ppm) and fluorenyl sp2 carbons (δ 120–145 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C21H19NO4: calc. 366.144, observed 366.143) .

- HPLC : Use reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) to assess purity (>98% for biological assays) .

Advanced: How can researchers address challenges in crystallographic analysis of this compound derivatives?

Methodological Answer:

- Crystallization Conditions : Optimize solvent systems (e.g., DMSO/water or ethanol/ether) to obtain single crystals. Fluorenyl groups often promote π-π stacking, aiding crystallization .

- Data Collection/Refinement : Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. For twinned crystals, employ twin-law refinement in SHELXL .

- Troubleshooting : If data quality is poor (e.g., high R-factor), consider:

Advanced: How do structural modifications (e.g., fluorophenyl or phenylthio substituents) influence the bioactivity of this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Fluorophenyl Groups : Enhance metabolic stability and membrane permeability (e.g., 3,5-difluorophenyl analogs show 2× higher cellular uptake vs. non-fluorinated derivatives) .

- Phenylthio Groups : Increase binding affinity to thiol-containing enzymes (e.g., glutathione S-transferase inhibition observed in analogs with IC50 = 12 µM) .

- Experimental Design :

- Synthesize a library of analogs with systematic substituent variations (e.g., para/meta positions, electron-withdrawing/donating groups).

- Test bioactivity in enzyme inhibition assays (e.g., fluorescence polarization) or cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.